

1-Bromoeicosane (CAS Number: 4276-49-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromoeicosane**

Cat. No.: **B1265406**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoeicosane is a long-chain saturated alkyl halide with the chemical formula $C_{20}H_{41}Br$.^[1] ^[2] Its structure consists of a twenty-carbon chain with a bromine atom attached to one of the terminal carbons.^[2] At room temperature, it exists as a white to pale yellow crystalline solid.^[1] Due to its long hydrophobic alkyl chain, **1-bromoeicosane** is insoluble in water but soluble in organic solvents such as chloroform and slightly soluble in methanol.^[1] The presence of the bromine atom makes it a versatile reagent in organic synthesis, particularly in reactions involving the formation of new carbon-carbon bonds and the introduction of the eicosyl group into other molecules.^[2] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and applications of **1-bromoeicosane**, with a focus on experimental protocols and data for researchers in chemistry and drug development.

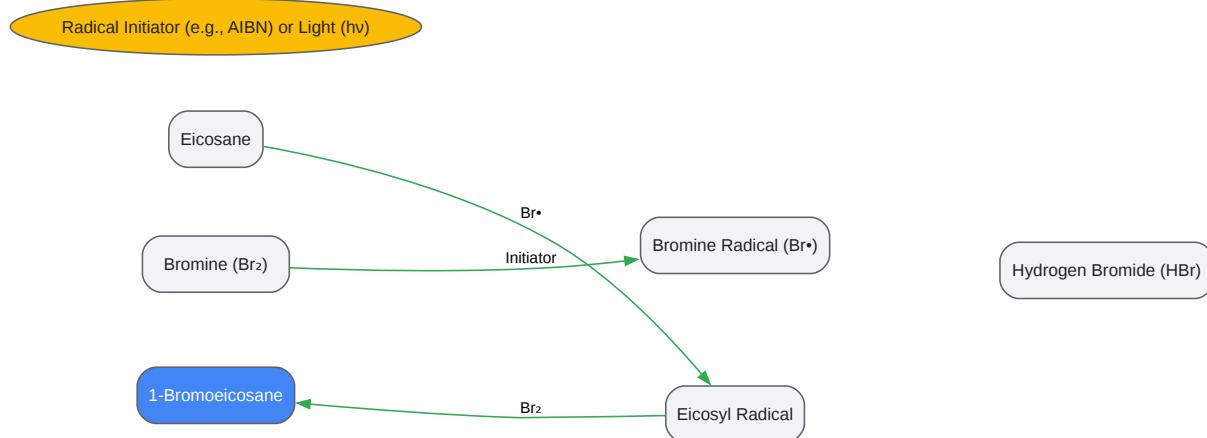
Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **1-bromoeicosane** is presented below for easy reference.

Table 1: General and Physicochemical Properties of 1-Bromoeicosane

Property	Value	Reference
CAS Number	4276-49-7	[1] [3]
Molecular Formula	C ₂₀ H ₄₁ Br	[1] [2]
Molecular Weight	361.44 g/mol	[1] [3]
Appearance	White to pale yellow crystalline powder/solid	[1] [4]
Melting Point	36-39 °C	[1] [3]
Boiling Point	386 °C	[1] [5]
Density	1.0079 g/cm ³ (estimate)	[1]
Vapor Pressure	<1 mmHg (20 °C)	[1] [3]
Flash Point	>113 °C (>230 °F)	[1] [3]
Solubility	Insoluble in water; Soluble in chloroform; Slightly soluble in methanol	[1]

Table 2: Spectroscopic Data for 1-Bromoeicosane


Spectroscopic Technique	Key Features	Reference
¹ H NMR	Data available on SpectraBase.	[4]
¹³ C NMR	Data available on SpectraBase.	[4]
Infrared (IR) Spectroscopy	C-H stretching vibrations (2800-3000 cm ⁻¹), CH ₂ bending vibrations, C-Br stretching vibration at lower frequencies.	[1] [6]
Mass Spectrometry (MS)	Molecular ion peak and fragmentation pattern available in the NIST WebBook.	[7]

Synthesis of 1-Bromoeicosane

1-Bromoeicosane can be synthesized through several methods, with the most common being the radical bromination of eicosane. Other methods include the conversion of eicosanol or eicosanoic acid.

Radical Bromination of Eicosane

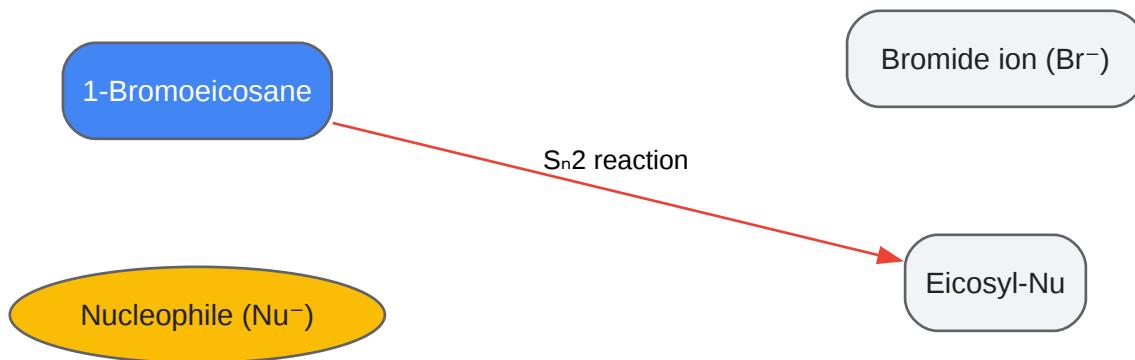
The most prevalent laboratory and industrial method for synthesizing **1-bromoeicosane** is the free-radical bromination of eicosane.[\[1\]](#) This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN).[\[1\]](#)

[Click to download full resolution via product page](#)

Radical Bromination of Eicosane Workflow.

Experimental Protocol: Radical Bromination of Eicosane

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve eicosane in a suitable inert solvent like carbon tetrachloride or cyclohexane.
- Initiation: Add a catalytic amount of a radical initiator, such as AIBN, or expose the reaction mixture to UV light.
- Bromination: Slowly add a stoichiometric amount of bromine (Br_2) to the reaction mixture while stirring. The reaction is often exothermic and may require cooling to control the temperature and improve selectivity for the terminal position.
- Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the bromine color and by using techniques like gas chromatography (GC).


- **Workup:** Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure **1-bromoeicosane**.

Chemical Reactivity and Experimental Protocols

As a primary alkyl bromide, **1-bromoeicosane** undergoes a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

1-Bromoeicosane readily participates in $\text{S}_{\text{n}}2$ reactions, where the bromine atom is displaced by a nucleophile.^[1]

[Click to download full resolution via product page](#)

*General Nucleophilic Substitution of **1-Bromoeicosane**.*

Experimental Protocol: Synthesis of Eicosanenitrile (Nucleophilic Substitution with Cyanide)

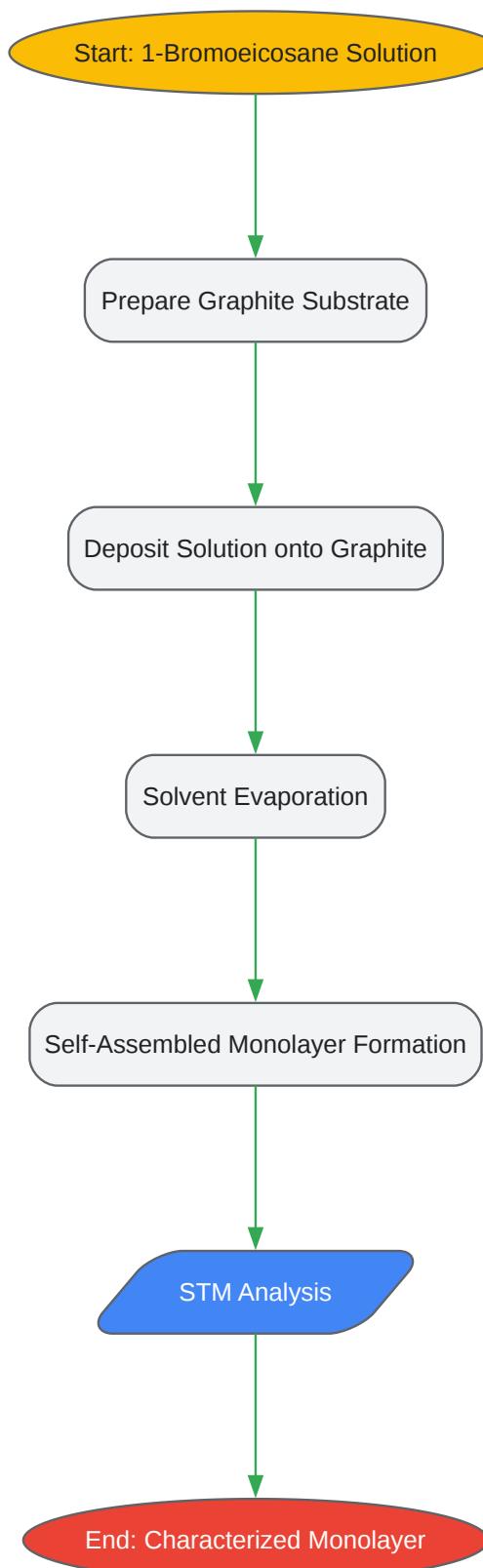
- **Reaction Setup:** In a round-bottom flask, dissolve **1-bromoeicosane** in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Nucleophile Addition:** Add an excess of sodium cyanide (NaCN) to the solution.

- Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrate and solvent but typically range from 50 to 100 °C for several hours.
- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or GC.
- Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
- Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude eicosanenitrile can be purified by column chromatography or recrystallization.

Elimination Reactions

Under strongly basic conditions, **1-bromoeicosane** can undergo elimination reactions to form 1-eicosene.[\[1\]](#)

Experimental Protocol: Synthesis of 1-Eicosene (Elimination Reaction)


- Reaction Setup: In a round-bottom flask, dissolve **1-bromoeicosane** in a suitable solvent, such as a high-boiling alcohol (e.g., tert-butanol).
- Base Addition: Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), to the solution.
- Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring.
- Reaction Monitoring: Monitor the formation of the alkene product by GC.
- Workup: Cool the reaction mixture, add water, and extract the product with a nonpolar organic solvent like hexane.
- Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and remove the solvent. The resulting 1-eicosene can be purified by distillation under reduced pressure.

Applications in Research and Development

1-Bromoeicosane serves as a valuable building block in various areas of chemical research, from materials science to the synthesis of complex organic molecules.

Self-Assembled Monolayers (SAMs)

1-Bromoeicosane is known to form self-assembled monolayers on surfaces like graphite, which can be studied using techniques such as scanning tunneling microscopy (STM).[1] These ordered molecular layers are of interest for applications in nanoscience and surface chemistry.

[Click to download full resolution via product page](#)

Experimental Workflow for SAM Formation and Analysis.

Experimental Protocol: Preparation of **1-Bromoeicosane** SAMs on Graphite for STM Analysis

- Substrate Preparation: Cleave a fresh surface of highly oriented pyrolytic graphite (HOPG) using adhesive tape to obtain an atomically flat surface.
- Solution Preparation: Prepare a dilute solution of **1-bromoeicosane** in a suitable organic solvent (e.g., toluene, phenyloctane).
- Deposition: Apply a small drop of the **1-bromoeicosane** solution onto the freshly cleaved graphite surface.
- Self-Assembly: Allow the solvent to evaporate slowly at room temperature, which facilitates the self-assembly of the **1-bromoeicosane** molecules into an ordered monolayer on the graphite surface.
- STM Imaging: Mount the sample in a scanning tunneling microscope and image the surface under appropriate tunneling conditions (bias voltage and tunneling current) to visualize the molecular arrangement of the self-assembled monolayer.

Synthesis of Quaternary Ammonium Salts

1-Bromoeicosane can be used to synthesize long-chain quaternary ammonium salts, which have applications as surfactants and phase-transfer catalysts. An example is the reaction with triethylamine to form eicosyltriethylammonium bromide.^[8]

Experimental Protocol: Synthesis of Eicosyltriethylammonium Bromide

- Reaction Setup: In a pressure-resistant flask, dissolve **1-bromoeicosane** in a solvent such as acetonitrile or ethanol.
- Amine Addition: Add an excess of triethylamine to the solution.
- Reaction Conditions: Seal the flask and heat the reaction mixture with stirring. The reaction may require elevated temperatures (e.g., 80-100 °C) and can be carried out for several hours to days.
- Product Isolation: Upon cooling, the quaternary ammonium salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure eicosyltriethylammonium bromide.

Potential Role in Drug Development

While direct applications of **1-bromoeicosane** in drug development are not widely documented, its chemical nature as a long-chain alkyl halide makes it a potential candidate for use as a hydrophobic linker or building block in the synthesis of more complex molecules with biological activity. Bromoalkanes can be used in bioconjugation to attach molecules to proteins or other biomolecules. The long eicosyl chain could be employed to enhance the lipophilicity of a drug molecule, potentially improving its membrane permeability or altering its pharmacokinetic profile. However, specific examples of **1-bromoeicosane** in marketed drugs or advanced clinical candidates are not readily available in the public domain.

Safety and Handling

1-Bromoeicosane is classified as a skin and eye irritant.^{[4][9]} It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.^[10] Work should be conducted in a well-ventilated area or a fume hood.^[10] It is a combustible solid and should be stored away from strong oxidizing agents.^[5]

Conclusion

1-Bromoeicosane is a versatile long-chain alkyl halide with well-characterized physicochemical and spectroscopic properties. Its synthesis is most commonly achieved through the radical bromination of eicosane, and its reactivity is dominated by nucleophilic substitution and elimination reactions. The primary applications of **1-bromoeicosane** are in materials science, particularly in the formation of self-assembled monolayers, and as a synthetic intermediate for the preparation of other long-chain functionalized molecules such as quaternary ammonium salts. While its direct role in drug development is not established, its structural features suggest potential utility as a lipophilic building block in medicinal chemistry. This guide provides a foundational understanding of **1-bromoeicosane** for researchers and professionals engaged in chemical synthesis and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. columbia.edu [columbia.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. columbia.edu [columbia.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scispace.com [scispace.com]
- 7. EICOSYLTRIETHYLAMMONIUM BROMIDE CAS#: 75222-49-0 [m.chemicalbook.com]
- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. odp.library.tamu.edu [odp.library.tamu.edu]
- To cite this document: BenchChem. [1-Bromoeicosane (CAS Number: 4276-49-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265406#1-bromoeicosane-cas-number-4276-49-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com